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  • Product: Ethyl 5-iodo-2-methylnicotinate

Core Science & Biosynthesis

Foundational

Precision Synthesis of Ethyl 5-iodo-2-methylnicotinate: A Strategic Technical Guide

Abstract This technical guide outlines the synthesis of Ethyl 5-iodo-2-methylnicotinate (CAS: 847026-73-7), a critical halogenated pyridine scaffold used extensively in the development of kinase inhibitors and complex ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthesis of Ethyl 5-iodo-2-methylnicotinate (CAS: 847026-73-7), a critical halogenated pyridine scaffold used extensively in the development of kinase inhibitors and complex pharmaceutical intermediates. Unlike generic protocols, this document provides a comparative analysis of three synthetic pathways: Direct Electrophilic Iodination , Sandmeyer Transformation , and Halogen Exchange (Finkelstein) . Emphasis is placed on the Sandmeyer route as the historically validated benchmark and the Direct Iodination route as the modern, atom-economical alternative.

Strategic Analysis & Retrosynthesis

The target molecule features a pyridine core decorated with three distinct functionalities: a methyl group at C2, an ethyl ester at C3, and an iodine atom at C5.

  • Electronic Environment : The C3-ester is an electron-withdrawing group (EWG), deactivating the ring. The C2-methyl is a weak electron-donating group (EDG).

  • Regioselectivity : Electrophilic Aromatic Substitution (EAS) on pyridines is notoriously difficult due to the electron-deficient ring. However, the C5 position is the most nucleophilic site remaining (beta to the nitrogen, meta to the ester).

  • Utility : The C5-iodide is a "soft" electrophile, ideal for selective Suzuki-Miyaura , Sonogashira , or Heck couplings, often leaving the C3-ester intact for later derivatization.

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the three primary disconnection strategies.

Retrosynthesis cluster_inputs Strategic Starting Materials Target Ethyl 5-iodo-2-methylnicotinate (Target) Precursor1 Ethyl 2-methylnicotinate (Direct Iodination) Precursor1->Target NIS / TFA (EAS) Precursor2 Ethyl 5-amino-2-methylnicotinate (Sandmeyer) Precursor2->Target NaNO2 / KI (Radical/Ionic) Precursor3 Ethyl 5-bromo-2-methylnicotinate (Halogen Exchange) Precursor3->Target NaI / CuI (Finkelstein)

Figure 1: Retrosynthetic analysis showing three viable pathways to the target scaffold.

Route A: The Sandmeyer Transformation (Benchmark Method)

This route is the most referenced in classical literature for this specific substitution pattern. It offers high regiocertainty because the nitrogen is installed exactly where the iodine will go.

Mechanism[1][2][3][4][5][6]
  • Reduction : Ethyl 2-methyl-5-nitronicotinate is reduced to the amine.[1]

  • Diazotization : The amine reacts with nitrous acid (HONO) to form the diazonium salt.

  • Substitution : The diazonium group is displaced by iodide (from KI), typically driven by the loss of N₂ gas.

Experimental Protocol

Reagents : Ethyl 5-amino-2-methylnicotinate (1.0 eq), Sodium Nitrite (1.2 eq), Potassium Iodide (2.0 eq), Sulfuric Acid (H₂SO₄), Water.[2]

  • Diazotization :

    • Dissolve Ethyl 5-amino-2-methylnicotinate (5.0 g, 27.7 mmol) in 15% H₂SO₄ (30 mL).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add a solution of NaNO₂ (2.3 g, 33.2 mmol) in water (10 mL) dropwise, maintaining temperature < 5 °C. Stir for 30 min.

  • Iodination :

    • Dissolve KI (9.2 g, 55.4 mmol) in water (20 mL).

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring. Caution: Nitrogen gas evolution.

    • Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete displacement.

  • Workup :

    • Neutralize with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with 10% Na₂S₂O₃ (to remove free iodine) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification :

    • Recrystallize from ethanol or purify via flash chromatography (Hexanes/EtOAc).

    • Expected Yield : 50–60%.

    • Physical Data : Solid, m.p. 92.5–93.5 °C.[3]

Route B: Direct Electrophilic Iodination (Modern Approach)

Direct iodination avoids the multi-step sequence of nitration/reduction/diazotization. Using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) or Sulfuric Acid activates the iodine enough to attack the deactivated pyridine ring at the C5 position.

Mechanism (EAS)

The reaction proceeds via an Electrophilic Aromatic Substitution. The acid protonates the pyridine nitrogen (further deactivating the ring) but also activates the NIS to form a superelectrophilic iodine species (I⁺).

Mechanism Step1 Activation (NIS + H+ -> I+) Step2 Sigma Complex (Attack at C5) Step1->Step2 Electrophilic Attack Step3 Re-aromatization (-H+) Step2->Step3 Deprotonation Product 5-Iodo Product Step3->Product

Figure 2: Simplified mechanism of acid-mediated electrophilic iodination.

Experimental Protocol

Reagents : Ethyl 2-methylnicotinate (1.0 eq), NIS (1.5 eq), TFA (Solvent/Catalyst).

  • Reaction Setup :

    • In a sealed tube or round-bottom flask, dissolve Ethyl 2-methylnicotinate (1.65 g, 10 mmol) in TFA (10 mL).

    • Add N-Iodosuccinimide (NIS) (3.37 g, 15 mmol) in one portion.

  • Execution :

    • Heat the mixture to 80–90 °C for 12–24 hours. Monitor by LC-MS (Target Mass: ~291.07).

    • Note: If conversion is low, add 10% H₂SO₄ to increase acidity.

  • Workup :

    • Cool to room temperature.[4][5][6] Pour onto ice/water.

    • Neutralize carefully with solid Na₂CO₃ or NaOH solution.

    • Extract with Dichloromethane (DCM).

    • Wash with saturated Na₂S₂O₃ (critical to remove purple iodine color).

  • Purification :

    • Flash chromatography (0–20% EtOAc in Hexanes).

    • Expected Yield : 40–70% (Dependent on substrate deactivation).

Route C: Halogen Exchange (Finkelstein)

If Ethyl 5-bromo-2-methylnicotinate is available (e.g., from commercial sources or easier bromination), a copper-catalyzed halogen exchange is a highly reliable method to install the iodine.

  • Conditions : NaI (2.0 eq), CuI (5-10 mol%), DMEDA (Ligand, 10-20 mol%), Dioxane, 110 °C.

  • Advantage : Very clean reaction profile; avoids handling potentially explosive diazonium salts.

Comparative Data Summary

ParameterSandmeyer RouteDirect Iodination (NIS)Halogen Exchange
Starting Material 5-Amino-2-methylnicotinateEthyl 2-methylnicotinateEthyl 5-bromo-2-methylnicotinate
Reagents NaNO₂, KI, H₂SO₄NIS, TFANaI, CuI, Ligand
Step Count 2 (Diazotization + Iodination)11
Atom Economy Low (Loss of N₂)HighModerate (Loss of NaBr)
Scalability Moderate (Gas evolution risk)HighHigh
Typical Yield 55–60%40–70%80–95%

References

  • Synthesis of 5-Substituted Ethyl 2-Methylnicotinates : Isler, O., et al. "Some 5-Substituted Derivatives of Ethyl 2-Methylnicotinate."[1][2][7] Journal of the American Chemical Society. Note: Confirms the existence and melting point (92.5-93.5°C) of the target.

  • General Iodination of Deactivated Pyridines : Sutherland, A., et al. "A radical based direct C–H iodination protocol for quinolines, quinolones, pyridones, pyridines and uracil."[8] Chemical Communications.[8]

  • Halogen Exchange Methodologies : Klappars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." (Referencing Cu-catalyzed exchange conditions).

  • Commercial Availability & Physical Properties : Ethyl 5-iodo-2-methylnicotinate (CAS 847026-73-7).

Sources

Exploratory

Introduction: The Criticality of Solubility for Novel Intermediates

An In-depth Technical Guide to the Solubility of Ethyl 5-iodo-2-methylnicotinate Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for understanding, pred...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-iodo-2-methylnicotinate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 5-iodo-2-methylnicotinate. Recognizing the scarcity of public-domain data for this specific compound, this document serves as a foundational manual for researchers, scientists, and drug development professionals. It moves beyond theoretical discussion to provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment. The methodologies are presented with a focus on experimental causality and self-validating systems, empowering research teams to generate reliable and reproducible solubility data critical for downstream applications in synthesis, formulation, and preclinical development.

Ethyl 5-iodo-2-methylnicotinate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). As with any new chemical entity (NCE) or its precursors, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's utility and developability.

Poor solubility is a primary challenge in pharmaceutical development, impacting everything from reaction kinetics in a synthesis flask to bioavailability in a patient.[1][2][3] An estimated 40% of approved drugs and up to 90% of drugs in the development pipeline are poorly soluble in water, which can lead to inadequate absorption and variable pharmacokinetic profiles.[3] Therefore, establishing a definitive solubility profile for Ethyl 5-iodo-2-methylnicotinate is not an academic exercise; it is a fundamental requirement for its effective use in any research or development program. This guide will provide the theoretical grounding and practical methodologies to achieve this.

Physicochemical Profile and Solubility Prediction

To understand the solubility of Ethyl 5-iodo-2-methylnicotinate, we must first analyze its molecular structure.

Chemical Structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In acidic conditions, this nitrogen can be protonated, which would dramatically increase aqueous solubility.

  • Ethyl Ester Group: The ester moiety (-COOEt) contains a polar carbonyl group (C=O) but also a nonpolar ethyl chain. This contributes both to polarity and lipophilicity.

  • Iodo Group: The iodine atom at the 5-position is large and lipophilic, significantly increasing the molecule's molecular weight and likely decreasing its solubility in aqueous media.

  • Methyl Group: The methyl group (-CH3) at the 2-position adds to the molecule's nonpolar character.

Predicted Solubility: Based on this structure, we can form a qualitative hypothesis. The presence of the large iodo group and the ethyl ester suggests that Ethyl 5-iodo-2-methylnicotinate is likely to have low solubility in water . This is supported by qualitative data for a similar, non-iodinated analog, Ethyl 2-methylnicotinate, which is described as "Slightly soluble in water".[4] Furthermore, a related compound, Methyl nicotinate, is reported as being sparingly soluble in water but moderately soluble in common organic solvents like ethanol and dichloromethane.[5]

Therefore, it is predicted that Ethyl 5-iodo-2-methylnicotinate will exhibit favorable solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in solvents like ethanol, methanol, acetone, and ethyl acetate. Empirical determination is required to confirm these predictions.

Methodologies: Selecting the Appropriate Solubility Assay

The term "solubility" can refer to two distinct measurements: thermodynamic and kinetic.[6][7] The choice of which to measure depends on the stage of research and the intended application of the data.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable solubility of a compound, defined as the concentration of a solute in a saturated solution when it is in equilibrium with its solid state.[8] It is the "gold standard" measurement, crucial for formulation and late-stage development.[6] The most reliable method for its determination is the Shake-Flask method.[9][10]

  • Kinetic Solubility: This measures the concentration of a compound just before it precipitates from a solution that was rapidly prepared, typically by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[7][11][12] This value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[8] It is a high-throughput method ideal for early drug discovery to quickly flag compounds that may have solubility issues in biological assays.[6][11]

Diagram: Decision Workflow for Solubility Assay Selection

G start Start: Need Solubility Data for Ethyl 5-iodo-2-methylnicotinate q1 What is the research stage? start->q1 early Early Discovery / HTS q1->early Early Stage lead_opt Lead Optimization / Formulation q1->lead_opt Late Stage kinetic_assay Perform Kinetic Solubility Assay early->kinetic_assay thermo_assay Perform Thermodynamic (Shake-Flask) Assay lead_opt->thermo_assay k_reason Rationale: Fast, mimics HTS assay conditions, identifies potential liabilities. kinetic_assay->k_reason t_reason Rationale: 'Gold standard', provides true equilibrium value, essential for formulation. thermo_assay->t_reason

Caption: Decision tree for selecting the appropriate solubility assay.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method is considered the most reliable for determining true solubility.[10] It involves saturating a solvent with the compound over an extended period to ensure a true solid-liquid equilibrium is reached.[8][9]

Causality Behind Choices:

  • Excess Solid: Adding a sufficient excess of the solid compound ensures that the solution becomes and remains saturated throughout the experiment.[10]

  • Equilibration Time (24-48h): Many compounds require a long incubation period to reach true thermodynamic equilibrium. Shorter times may underestimate the true solubility or, more commonly, fail to convert a metastable solid form to the most stable, least soluble form.[8][9]

  • Temperature Control: Solubility is temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.

  • Phase Separation (Filtration/Centrifugation): It is crucial to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid Ethyl 5-iodo-2-methylnicotinate (e.g., 2-5 mg) to a glass vial. The exact mass is not critical, but it must be enough to ensure solid is present at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C) for 24 to 48 hours. This extended shaking ensures the system reaches equilibrium.[9][13]

  • Phase Separation: After equilibration, remove the vial and allow the suspension to settle. To separate the saturated solution from the excess solid, use one of the following methods:

    • Filtration: Filter a portion of the supernatant through a low-binding 0.45 µm filter (e.g., PTFE or PVDF).

    • Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet or filter cake.

  • Dilution: Accurately dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a known-concentration stock solution.

Diagram: Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 1. Add Excess Solid (2-5 mg) to Vial prep2 2. Add Precise Volume of Solvent (e.g., 1 mL) prep1->prep2 equil 3. Seal & Shake (24-48 hours at 25°C) prep2->equil sep_choice 4. Filter or Centrifuge to Remove Solid equil->sep_choice analysis1 5. Collect Clear Supernatant sep_choice->analysis1 analysis2 6. Accurately Dilute analysis1->analysis2 analysis3 7. Quantify via HPLC/LC-MS Against Calibration Curve analysis2->analysis3

Caption: Step-by-step workflow for thermodynamic solubility determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for screening multiple compounds or conditions in parallel, often in a 96-well plate format.[11] It relies on adding a DMSO stock of the compound to an aqueous buffer.[12][14]

Causality Behind Choices:

  • DMSO Stock: In early discovery, compounds are almost universally stored and handled in DMSO. This method directly mimics the conditions under which a compound will be introduced into a biological or screening assay.[13]

  • Short Incubation (1-2h): The goal is not to reach thermodynamic equilibrium but to identify compounds that precipitate quickly under assay-like conditions.[6]

  • Precipitate Detection: The endpoint is the detection of precipitation, which can be done through various means like light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration.[6][11]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of Ethyl 5-iodo-2-methylnicotinate in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer to get a final concentration of 200 µM with 2% DMSO). This step is often automated.

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[6][12]

  • Precipitate Removal: Use a filter plate (e.g., Millipore MultiScreen) and vacuum manifold to filter the contents of each well, capturing any precipitate on the filter and collecting the clear filtrate in a separate plate.[12]

  • Analysis: Analyze the concentration of the compound in the filtrate, often by UV-Vis spectroscopy using a plate reader or by LC-MS.[6] The solubility is reported as the highest concentration that remains in solution.

Diagram: Workflow for the Kinetic Solubility Assay

G stock 1. Prepare High Conc. Stock in 100% DMSO addition 3. Add Small Volume of DMSO Stock to Buffer (e.g., 1-2% final DMSO) stock->addition plate_prep 2. Add Aqueous Buffer to Microtiter Plate plate_prep->addition incubation 4. Shake at RT (1.5 - 2 hours) addition->incubation filtration 5. Filter Plate to Remove Precipitate incubation->filtration analysis 6. Analyze Filtrate Concentration (UV or LC-MS) filtration->analysis

Sources

Foundational

Safety data sheet (SDS) and handling precautions for Ethyl 5-iodo-2-methylnicotinate

Topic: Safety Data Sheet (SDS) and Handling Precautions for Ethyl 5-iodo-2-methylnicotinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for Ethyl 5-iodo-2-methylnicotinate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogenated Scaffold

Ethyl 5-iodo-2-methylnicotinate (CAS: 847026-73-7) is a specialized pyridine derivative widely utilized in medicinal chemistry as a high-value intermediate. Its structural utility lies in the C5-iodine substituent, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the pyridine core.

However, the presence of the iodine atom and the ester functionality introduces specific stability challenges—namely photolytic deiodination and hydrolytic sensitivity . This guide moves beyond generic safety advice, providing a field-proven protocol for preserving chemical integrity while ensuring operator safety.

Chemical Identity & Physical Properties

Accurate identification is the first step in safety. Note the specific molecular weight for stoichiometric calculations in coupling reactions.

PropertySpecification
Chemical Name Ethyl 5-iodo-2-methylnicotinate
IUPAC Name Ethyl 5-iodo-2-methylpyridine-3-carboxylate
CAS Number 847026-73-7
Molecular Formula C₉H₁₀INO₂
Molecular Weight 291.09 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water.
Appearance Off-white to pale yellow (Yellowing indicates iodine liberation)
Hazard Identification (GHS Classification)

Based on the structural analogs (halopyridines) and standard GHS classifications for this chemical class.

Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation Cat.[1] 2H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[2][3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[2][5]

Strategic Handling & Storage Protocols

Expert Insight: The primary failure mode with this compound is not acute toxicity, but degradation leading to failed couplings. The iodine-carbon bond is photolabile.

A. The "Dark & Dry" Storage Rule
  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage under UV/visible light, releasing free iodine radicals (

    
    ) which degrade the compound and poison Pd-catalysts.
    
    • Protocol: Store in amber glass vials . If amber glass is unavailable, wrap the container in aluminum foil immediately after use.

  • Hydrolysis Prevention: The ethyl ester at C3 is susceptible to hydrolysis, particularly under basic conditions or in the presence of atmospheric moisture over time.

    • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Desiccators are recommended for long-term storage.

B. Handling Workflow
  • PPE: Nitrile gloves (double-gloving recommended if handling solutions), lab coat, and safety glasses.

  • Weighing:

    • If Solid: Weigh in a fume hood to avoid inhaling dust (H335). Use an antistatic gun if the powder is fluffy.

    • If Liquid/Oil: Use a positive-displacement pipette to ensure accuracy with viscous oils.

  • Solvent Compatibility: Avoid protic solvents (e.g., water/alcohols) if storing for long periods. Preferred solvents for stock solutions are DMSO or Anhydrous DMF .

Experimental Context: Cross-Coupling Workflow

The following diagram illustrates the logical flow of using Ethyl 5-iodo-2-methylnicotinate in a Suzuki coupling, highlighting critical safety and quality control (QC) checkpoints.

SuzukiCoupling Start Ethyl 5-iodo-2-methylnicotinate (CAS: 847026-73-7) QC_Check QC Check: Color Inspection (Yellow = Iodine Release) Start->QC_Check Prior to Weighing Solvent Solvent System (Dioxane/Water) QC_Check->Solvent Pass Degas CRITICAL STEP: Degas Solvent (Prevent Pd Oxidation) Solvent->Degas Argon Sparge Reaction Reaction: 80-100°C, 2-12h Degas->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Add Last Workup Workup: Quench & Extract Reaction->Workup Monitor TLC/LCMS

Caption: Workflow for Suzuki coupling emphasizing the QC check for iodine degradation and the degassing step critical for catalytic efficiency.

Emergency Response Protocols

Self-validating system: If the response does not mitigate the symptom immediately, escalate to medical intervention.

IncidentImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 minutes , lifting lids.Dilution is critical to prevent corneal etching from the ester/iodide hydrolysis products.
Skin Contact Wash with soap and water.[3][6] Do not use alcohol. Alcohol can increase the permeability of the skin to the lipophilic ester, enhancing absorption.
Inhalation Move to fresh air.[1][3][4][5][6] If breathing is difficult, oxygen.Respiratory irritation (H335) suggests mucosal inflammation; fresh air stops the exposure source.
Spill (Solid) Wet sweep or vacuum with HEPA filter.Prevents dust generation.[1] Do not dry sweep.[5]
Spill (Liquid) Absorb with vermiculite or sand.Inert material prevents reaction.[5] Dispose of as halogenated waste.
Waste Disposal & Regulatory Compliance
  • Halogenated Waste: This compound contains Iodine.[5] It must be segregated into the "Halogenated Organic Waste" stream. Burning halogenated compounds in non-specialized incinerators can release toxic acid gases (HI, NOx).

  • Neutralization: No specific neutralization is required before disposal; seal in a compatible container (HDPE or Glass).

References
  • PubChem. (n.d.).[7] Ethyl 5-iodo-2-methylnicotinate - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Alchimica. (2024).[3][8] Ethyl 5-iodo-2-methylnicotinate CAS 847026-73-7 Product Detail. Retrieved from [Link]

(Note: While specific toxicological data for this exact CAS is limited, hazard profiles are derived from validated structure-activity relationships (SAR) of the halopyridine ester class.)

Sources

Protocols & Analytical Methods

Method

The Versatile Role of Ethyl 5-iodo-2-methylnicotinate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Key Building Block in Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Ethyl 5-iodo-2-methylnicotinate, a substituted pyridine derivative, has emerged as a particularly valuable scaffold. Its unique arrangement of a reactive iodine atom, an ester functionality, and a methyl group on the pyridine ring provides a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of Ethyl 5-iodo-2-methylnicotinate, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic placement of the iodo group at the 5-position makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures.

Core Applications in Medicinal Chemistry

The utility of Ethyl 5-iodo-2-methylnicotinate in medicinal chemistry is primarily centered on its role as a versatile intermediate in the synthesis of complex heterocyclic systems. The electron-deficient nature of the pyridine ring, coupled with the presence of the iodo substituent, facilitates a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Imidazopyridine Scaffolds: A Gateway to Bioactive Molecules

One of the most significant applications of Ethyl 5-iodo-2-methylnicotinate is in the synthesis of imidazo[1,2-a]pyridine derivatives. This fused heterocyclic system is a privileged scaffold found in numerous biologically active compounds, including anxiolytics, hypnotics, and anticancer agents. The hypnotic agent Zolpidem and its analogues are prime examples of molecules whose synthesis can be approached using iodinated nicotinic acid derivatives.[1][2][3][4][5]

Precursor to Kinase Inhibitors

The pyridine and substituted pyridine moieties are integral components of many kinase inhibitors, which are a cornerstone of modern oncology.[6][7] The ability to functionalize the 5-position of the nicotinic acid scaffold through cross-coupling reactions allows for the systematic exploration of the chemical space around the core, a key strategy in structure-activity relationship (SAR) studies for optimizing kinase inhibitory activity.[8] The iodo-substituent on Ethyl 5-iodo-2-methylnicotinate serves as a convenient handle for introducing the requisite pharmacophoric elements for potent and selective kinase inhibition.

Development of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibitors have therapeutic applications in a range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory disorders.[9] The structural motifs present in many PDE inhibitors often feature substituted heterocyclic cores. Ethyl 5-iodo-2-methylnicotinate provides a foundational starting material for the elaboration of novel PDE inhibitor candidates.

Building Block for Anti-Inflammatory Agents

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[3][10][11] The functional group tolerance of modern cross-coupling reactions allows for the incorporation of the Ethyl 5-iodo-2-methylnicotinate core into more complex molecules designed to modulate inflammatory pathways.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the synthesis of Ethyl 5-iodo-2-methylnicotinate and its subsequent use in key cross-coupling reactions.

Protocol 1: Synthesis of Ethyl 5-iodo-2-methylnicotinate

This protocol describes the direct iodination of ethyl 2-methylnicotinate. The reaction utilizes N-iodosuccinimide (NIS) as a mild and effective iodinating agent.[4][12][13]

Reaction Scheme:

Synthesis of Ethyl 5-iodo-2-methylnicotinate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 2-methylnicotinate Reaction_Center + Reactant1->Reaction_Center Reactant2 N-Iodosuccinimide (NIS) Reactant2->Reaction_Center Reagent1 Trifluoroacetic acid (cat.) Arrow -> Solvent Acetonitrile Product Ethyl 5-iodo-2-methylnicotinate Arrow->Product caption Figure 1. Synthesis of Ethyl 5-iodo-2-methylnicotinate.

Figure 1. Synthesis of Ethyl 5-iodo-2-methylnicotinate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 2-methylnicotinate165.191.65 g10 mmol
N-Iodosuccinimide (NIS)224.992.47 g11 mmol
Trifluoroacetic acid114.020.1 mL~1.3 mmol
Acetonitrile41.0550 mL-
Saturated aq. Na₂S₂O₃-50 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--
Ethyl acetate88.11As needed-
Hexanes-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methylnicotinate (1.65 g, 10 mmol) and acetonitrile (50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add N-iodosuccinimide (2.47 g, 11 mmol) to the solution.

  • Carefully add trifluoroacetic acid (0.1 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 9:1 to 4:1 hexanes/ethyl acetate) to afford Ethyl 5-iodo-2-methylnicotinate as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.85 (d, J = 2.0 Hz, 1H), 8.35 (d, J = 2.0 Hz, 1H), 4.38 (q, J = 7.1 Hz, 2H), 2.78 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 165.2, 160.8, 155.1, 142.6, 124.9, 92.5, 61.8, 24.5, 14.3.

  • IR (KBr, cm⁻¹): 3080, 2980, 1725 (C=O), 1570, 1450, 1280, 1100.

  • MS (ESI): m/z 292.0 [M+H]⁺.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 5-iodo-2-methylnicotinate with an arylboronic acid, a cornerstone reaction for forming C-C bonds.[14][15]

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 5-iodo-2-methylnicotinate Reaction_Center + Reactant1->Reaction_Center Reactant2 Arylboronic Acid Reactant2->Reaction_Center Catalyst Pd(PPh₃)₄ Arrow -> Base Na₂CO₃ Solvent Toluene/Ethanol/H₂O Product Ethyl 5-aryl-2-methylnicotinate Arrow->Product caption Figure 2. Suzuki-Miyaura cross-coupling reaction.

Figure 2. Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 5-iodo-2-methylnicotinate291.08291 mg1 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
Sodium Carbonate (Na₂CO₃)105.99212 mg2 mmol
Toluene92.145 mL-
Ethanol46.072 mL-
Water18.022 mL-

Procedure:

  • To a Schlenk flask, add Ethyl 5-iodo-2-methylnicotinate (291 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield the desired product.

Expected Yield: 80-95%

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the pyridine ring.[1][16][17]

Reaction Scheme:

Sonogashira Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 5-iodo-2-methylnicotinate Reaction_Center + Reactant1->Reaction_Center Reactant2 Terminal Alkyne Reactant2->Reaction_Center Catalyst1 PdCl₂(PPh₃)₂ Arrow -> Catalyst2 CuI Base Triethylamine Solvent THF Product Ethyl 5-(alkynyl)-2-methylnicotinate Arrow->Product caption Figure 3. Sonogashira cross-coupling reaction.

Figure 3. Sonogashira cross-coupling reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 5-iodo-2-methylnicotinate291.08291 mg1 mmol
Phenylacetylene102.13123 µL1.2 mmol
PdCl₂(PPh₃)₂701.9035 mg0.05 mmol
Copper(I) iodide (CuI)190.4510 mg0.05 mmol
Triethylamine (Et₃N)101.190.42 mL3 mmol
Tetrahydrofuran (THF), anhydrous72.1110 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 5-iodo-2-methylnicotinate (291 mg, 1 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3 mmol).

  • Add phenylacetylene (123 µL, 1.2 mmol) via syringe.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to obtain the product.

Expected Yield: 70-90%

Protocol 4: Buchwald-Hartwig Amination

This protocol allows for the formation of a C-N bond, coupling an amine with the iodinated pyridine core.[2][3][4][5][10][18]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Ethyl 5-iodo-2-methylnicotinate Reaction_Center + Reactant1->Reaction_Center Reactant2 Amine Reactant2->Reaction_Center Catalyst Pd₂(dba)₃ Arrow -> Ligand Xantphos Base Cs₂CO₃ Solvent Dioxane Product Ethyl 5-(amino)-2-methylnicotinate Arrow->Product caption Figure 4. Buchwald-Hartwig amination reaction.

Figure 4. Buchwald-Hartwig amination reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl 5-iodo-2-methylnicotinate291.08291 mg1 mmol
Morpholine87.12105 µL1.2 mmol
Pd₂(dba)₃915.7246 mg0.05 mmol
Xantphos578.6887 mg0.15 mmol
Cesium Carbonate (Cs₂CO₃)325.82457 mg1.4 mmol
1,4-Dioxane, anhydrous88.1110 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Ethyl 5-iodo-2-methylnicotinate (291 mg, 1 mmol), cesium carbonate (457 mg, 1.4 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (87 mg, 0.15 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C for 18-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify by column chromatography.

Expected Yield: 60-80%

Conclusion: A Versatile Tool for Drug Discovery

Ethyl 5-iodo-2-methylnicotinate stands out as a highly adaptable and valuable building block in medicinal chemistry. Its capacity to readily undergo a suite of powerful cross-coupling reactions provides medicinal chemists with a reliable and efficient means to generate diverse libraries of complex molecules. The protocols and applications detailed in this guide underscore its importance in the synthesis of privileged scaffolds and its potential to accelerate the discovery of new therapeutic agents targeting a wide range of diseases. As the demand for novel chemical entities continues to grow, the strategic application of such versatile intermediates will remain a critical component of successful drug discovery programs.

References

  • An improved and scalable synthesis of zolpidem via a CuI/BINOL-mediated tandem reaction of imine and alkyne. ResearchGate. Available at: [Link]

  • Hassan, R. A., Emam, S. H., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace. Available at: [Link]

  • Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320.
  • GABAa Agonists. Chemical Science. Available at: [Link]

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science (RSC Publishing). Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Available at: [Link]

  • periodic acid dihydrate. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. NIH. Available at: [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate. Available at: [Link]

  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. Available at: [Link]

  • 1 H NMR and IR spectra of compounds 2-5. ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Phosphodiesterase Inhibitors. CV Pharmacology. Available at: [Link]

  • Design, synthesis, and biological evaluation of new benzothiazole derivatives targeting p38α MAPK in breast cancer cells. PMC. Available at: [Link]

Sources

Application

Using Ethyl 5-iodo-2-methylnicotinate in cross-coupling reactions

Application Note: Strategic Functionalization of Ethyl 5-iodo-2-methylnicotinate via Pd-Catalyzed Cross-Coupling Executive Summary Ethyl 5-iodo-2-methylnicotinate (CAS: 1171920-66-1) is a high-value heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Ethyl 5-iodo-2-methylnicotinate via Pd-Catalyzed Cross-Coupling

Executive Summary

Ethyl 5-iodo-2-methylnicotinate (CAS: 1171920-66-1) is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors, agrochemicals, and complex natural products. Its structural uniqueness lies in the C5-iodide position, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, distinct from the less reactive C2-methyl and C3-ester functionalities.

This guide provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Unlike generic pyridine protocols, these methods are tailored to mitigate specific side reactions inherent to this substrate, such as ester hydrolysis and catalyst poisoning by the pyridine nitrogen.

Chemical Profile & Reactivity Analysis

  • Substrate: Ethyl 5-iodo-2-methylnicotinate

  • Molecular Formula: C9H10INO2

  • Molecular Weight: 291.09 g/mol

Structural Reactivity Matrix:

PositionFunctional GroupElectronic CharacterPrimary Reactivity
C5 Iodide Electrophilic Primary site for Oxidative Addition (Pd⁰). Highly reactive.
C3 Ethyl EsterElectron-WithdrawingActivates C5 for nucleophilic attack; prone to hydrolysis or aminolysis.
C2 MethylSteric/BenzylicProvides steric bulk; benzylic protons are weakly acidic (pKa ~28).
N1 Pyridine NitrogenLewis BasicPotential catalyst poison; directs ortho-lithiation (if relevant).

Mechanistic Insight: The C5-Activation Pathway

The presence of the electron-withdrawing ester group at C3 significantly lowers the electron density of the pyridine ring. This electronic deficiency makes the C5-iodide bond exceptionally prone to oxidative addition by Pd(0) species, often proceeding faster than comparable phenyl iodides. However, the basic nitrogen atom can compete for coordination sites on the palladium center, necessitating the use of sterically bulky or bidentate ligands to maintain the active catalytic cycle.

Figure 1: Catalytic Cycle & Substrate Activation

CatalyticCycle Substrate Ethyl 5-iodo-2-methylnicotinate (Substrate) OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd + Substrate Complex_II Pd(II)-Ar-I Complex (Electrophilic) OxAdd->Complex_II TransMetal Transmetallation (R-B(OH)2 / R-SnBu3) Complex_II->TransMetal + Nucleophile Poison Catalyst Poisoning (Pyridine N -> Pd) Complex_II->Poison If Ligand too small RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regenerates Catalyst Product C5-Functionalized Product RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle highlighting the critical Oxidative Addition step at C5. Note the risk of catalyst poisoning if the ligand system is insufficient.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Introduction of aryl/heteroaryl groups at C5. Challenge: The ester group is sensitive to strong aqueous bases (e.g., NaOH, KOH) often used in standard Suzuki protocols, leading to saponification (acid formation). Solution: Use of mild bases (K3PO4 or Cs2CO3) and controlled water ratios.

Experimental Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • Ethyl 5-iodo-2-methylnicotinate (1.0 equiv, 1.0 mmol, 291 mg)

    • Aryl boronic acid (1.2 equiv, 1.2 mmol)

    • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3 mol%, 0.03 mmol) — Chosen for stability and resistance to N-coordination.

    • Base: K3PO4 (2.0 equiv, 2.0 mmol, finely ground)

  • Solvent: Add 1,4-Dioxane (4.0 mL) and Water (0.4 mL) [10:1 ratio].

    • Note: A small amount of water is essential for the transmetallation step but keep it low to prevent ester hydrolysis.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na2SO4 and concentrate.

Optimization Table:

VariableRecommendationReason
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Bidentate ligands (dppf) prevent Pd-dimer formation and N-poisoning.
Base K3PO4 > Na2CO3 > CsFK3PO4 is mild enough to spare the ester but strong enough for boronic acids.
Solvent Dioxane/H2O or Toluene/H2OEthers coordinate well; Toluene is better if the product is very lipophilic.

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Installation of alkyne linkers for rigid scaffolding. Challenge: Copper(I) iodide can coordinate to the pyridine nitrogen, stalling the catalytic cycle. Solution: Slightly higher catalyst loading and maintaining an inert atmosphere are crucial.

Experimental Procedure:

  • Charge: Under an inert atmosphere (Glovebox or Schlenk line), add:

    • Ethyl 5-iodo-2-methylnicotinate (1.0 equiv, 1.0 mmol)

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (2 mol%) — Keep Cu loading low to minimize homocoupling of alkyne.

  • Solvent: Add anhydrous THF (5 mL) and Triethylamine (Et3N) (3.0 equiv).

    • Note: Et3N acts as both base and solvent co-factor.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at RT to 40°C for 12 hours.

    • Visual Cue: The solution typically turns from yellow to dark brown/black as Pd(0) is generated and reacts. Precipitation of Et3N·HI salts will occur (white solid).

  • Workup: Filter through a pad of Celite to remove salts and palladium black. Concentrate the filtrate.

Protocol 3: Buchwald-Hartwig Amination

Objective: Synthesis of amino-pyridines (common in kinase inhibitors). Challenge: Aminolysis. Primary amines can attack the C3-ester to form an amide, competing with the C5-amination. Solution: Use a highly active catalyst system (Pd/Xantphos) that facilitates C-N coupling faster than the background nucleophilic acyl substitution.

Experimental Procedure:

  • Charge: Flame-dry a reaction tube. Cool under Argon. Add:

    • Ethyl 5-iodo-2-methylnicotinate (1.0 equiv)

    • Amine (1.1 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos (4 mol%) — Large bite angle favors reductive elimination of C-N bond.

    • Base: Cs2CO3 (1.5 equiv) — Avoid alkoxide bases (NaOtBu) which cause transesterification.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 90–100°C for 12–16 hours.

  • Workup: Dilute with EtOAc, filter through silica plug.

Decision Logic for Method Selection:

MethodSelection Start Target Functionalization Type Coupling Partner? Start->Type Boron Boronic Acid/Ester Type->Boron Alkyne Terminal Alkyne Type->Alkyne Amine 1° or 2° Amine Type->Amine Suzuki Suzuki-Miyaura (Use K3PO4) Boron->Suzuki Sono Sonogashira (Use Pd/Cu) Alkyne->Sono Buchwald Buchwald-Hartwig (Use Xantphos/Cs2CO3) Amine->Buchwald

Caption: Decision tree for selecting the appropriate cross-coupling protocol based on the nucleophile.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to active Pd species like Pd(dppf)Cl2 or XPhos Pd G2 . Increase loading to 5 mol%.
Ester Hydrolysis (Acid formed) Base too strong/wetSwitch base from Na2CO3 to K3PO4 or K2CO3 . Reduce water content in solvent.
De-iodination (Product is Ethyl 2-methylnicotinate)

-Hydride Elimination / Reduction
Ensure solvent is anhydrous (for Buchwald). Avoid alcohols (isopropanol) as co-solvents.
Homocoupling of Alkyne Oxidative coupling (Glaser)Degas solvents thoroughly to remove O2. Add the alkyne slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Li, J. J. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.[2] (Referenced for general pyridine coupling standards).

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.[2] Angewandte Chemie International Edition, 58(48), 17118–17129.[2] Link

Sources

Method

Application Note &amp; Protocol: High-Efficiency Heck Reaction Conditions for Ethyl 5-iodo-2-methylnicotinate

Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Synthesis The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation has revolutionized the synthesis of complex molecules, finding widespread application in the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.

This guide focuses on the application of the Heck reaction to Ethyl 5-iodo-2-methylnicotinate, a substituted pyridine derivative. Heterocyclic compounds are privileged scaffolds in medicinal chemistry, and the ability to functionalize them efficiently is paramount. The iodo-substituent on the pyridine ring makes this substrate particularly well-suited for the Heck reaction, as aryl iodides are the most reactive among the common aryl halides (I > Br >> Cl) in the rate-determining oxidative addition step.[5] This application note provides a deep dive into the mechanistic underpinnings, a detailed experimental protocol, and optimization strategies for coupling Ethyl 5-iodo-2-methylnicotinate with various alkenes.

Mechanistic Rationale and Key Parameter Analysis

A successful Heck reaction is contingent on the precise interplay of the catalyst, ligand, base, and solvent. Understanding the role of each component within the catalytic cycle is crucial for protocol design and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[5]

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂).[6][7]

  • Oxidative Addition: The catalytic cycle begins with the insertion of the coordinatively unsaturated Pd(0) catalyst into the carbon-iodine bond of Ethyl 5-iodo-2-methylnicotinate. This is typically the rate-determining step and forms a square planar Pd(II) complex.[5][8]

  • Alkene Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-carbopalladation step, where the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon σ-bond.[5][9] For electron-deficient alkenes like acrylates, this insertion occurs with high regioselectivity.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, transferring to the palladium center. This step forms the final substituted alkene product and a hydrido-palladium(II) complex.[5] This elimination is stereospecific and typically leads to the thermodynamically favored trans-(E)-isomer.[2]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HI) and facilitate the reductive elimination of H-X from the hydrido-palladium(II) species. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride β-Hydride Elimination alkyl_pd_complex->beta_hydride hydrido_pd_complex H-Pd(II)-I(L)₂ beta_hydride->hydrido_pd_complex Product reductive_elimination Reductive Elimination (Base) hydrido_pd_complex->reductive_elimination Base reductive_elimination->pd0 Base-H⁺ + I⁻ Experimental_Workflow start Start: Assemble Oven-Dried Glassware reagents Add Solids: - Ethyl 5-iodo-2-methylnicotinate - Pd(OAc)₂ - PPh₃ (if used) - K₂CO₃ (if used) start->reagents purge Seal, Evacuate, and Backfill with N₂/Ar (3x) reagents->purge liquids Add Anhydrous Solvent (DMF/MeCN) via Syringe purge->liquids add_alkene Add Liquid Reagents: - Ethyl Acrylate - Et₃N (if used) liquids->add_alkene heat Heat to Reaction Temperature (e.g., 100 °C) with Stirring add_alkene->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine cool->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄), Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 5-iodo-2-methylnicotinate with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Molecular Complexity with Carbon-Carbon Bonds The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with Carbon-Carbon Bonds

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its often mild reaction conditions.[2]

This application note provides a detailed guide to the Sonogashira coupling of Ethyl 5-iodo-2-methylnicotinate with various terminal alkynes. As a substituted pyridine, this substrate is a valuable building block in medicinal chemistry, and its alkynylation opens avenues to novel molecular scaffolds with potential biological activity. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.

The Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a fascinating example of cooperative catalysis, where both palladium and copper play crucial, intertwined roles. The overall transformation is generally understood to proceed through two interconnected catalytic cycles.[3]

The palladium cycle begins with the active Pd(0) species. The first step is the oxidative addition of the aryl iodide (in our case, Ethyl 5-iodo-2-methylnicotinate) to the Pd(0) complex, forming a Pd(II) intermediate.[3] This is often the rate-determining step of the overall reaction.

Simultaneously, in the copper cycle , the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide species.[4] This copper acetylide is more nucleophilic than the parent alkyne.

The crucial link between the two cycles is the transmetalation step, where the copper acetylide transfers its organic group to the Pd(II) complex, displacing the iodide and forming a new Pd(II)-alkynyl complex. The final step in the palladium cycle is reductive elimination , where the desired coupled product is expelled, and the Pd(0) catalyst is regenerated, ready to begin another cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) Alkyne R-C≡C-H PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Acetylide R-C≡C-Cu(I) Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination BaseH Base-H⁺ Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl CuI Base Base

Caption: The catalytic cycle of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of Ethyl 5-iodo-2-methylnicotinate with a representative terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, particularly the oxidative homocoupling of the alkyne (Glaser coupling).

Table of Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
Ethyl 5-iodo-2-methylnicotinateC₉H₁₀INO₂291.08291 mg1.0Solid
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.13123 mg (128 µL)1.2Liquid, bp 142 °C
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂701.9014 mg0.02 (2 mol%)Yellow solid
Copper(I) iodideCuI190.457.6 mg0.04 (4 mol%)Off-white solid
Triethylamine (TEA)(C₂H₅)₃N101.19280 µL2.0Liquid, bp 89 °C
Tetrahydrofuran (THF), anhydrousC₄H₈O72.115 mL-Liquid, bp 66 °C

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-iodo-2-methylnicotinate (291 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (280 µL, 2.0 mmol) via syringe.

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a homogeneous yellow-orange color.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 128 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional diethyl ether (10 mL).

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-alkynyl-2-methylnicotinate derivative.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalysts setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup addition Add Solvents, Base & Alkyne setup->addition heating Heat and Monitor Reaction (TLC/GC-MS) addition->heating quench Cool and Quench Reaction heating->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Low reaction temperature- Use fresh, high-quality palladium and copper catalysts.- Ensure proper degassing of solvents and a robust inert atmosphere.- Purify starting materials and use anhydrous solvents.- Gradually increase the reaction temperature.
Formation of Glaser Homocoupling Product - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction system.- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[4][5]
Formation of Palladium Black - Catalyst decomposition- Use fresh, pure reagents and solvents.- Ensure the reaction temperature is not excessively high.- Consider using a more stable palladium pre-catalyst or different ligands.
Difficulty in Product Isolation/Purification - Formation of byproducts with similar polarity- Contamination with catalyst residues- Optimize the chromatographic separation conditions.- Ensure thorough removal of catalysts during work-up by filtering through celite or silica gel.

Concluding Remarks

The Sonogashira coupling of Ethyl 5-iodo-2-methylnicotinate provides a versatile and efficient route to a variety of 5-alkynyl-2-methylnicotinate derivatives. These compounds can serve as valuable intermediates in the synthesis of novel heterocyclic structures for drug discovery and materials science. The protocol and insights provided in this application note are intended to serve as a practical guide for researchers in these fields. By understanding the underlying mechanism and potential pitfalls, scientists can effectively employ this powerful cross-coupling reaction to advance their research endeavors.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(25), 9135–9138. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by substitution of vinylic and aromatic halides. Journal of Organometallic Chemistry, 93(2), 253-257.
  • Horváth, A., & Novák, Z. (2012). Flow Chemistry: Sonogashira Coupling. Molecules, 17(12), 14619-14631. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. Available at: [Link]

  • Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Svidritskiy, E. A., Tšupova, S., & Schmidt, J. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Mako, T. L., & Morken, J. P. (2019). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters, 21(15), 6012-6015.
  • Corpet, M., & Jutand, A. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6(18), 3284-3306.
  • Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Gurbisz, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408-11411.
  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-iodo-2-(methylamino)nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2). Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Masri, H. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6099-6126. Available at: [Link]

  • Paley, A. A., & Ferguson, M. J. (2020). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 25(18), 4239.
  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Letters in Applied NanoBioScience, 12(4), 1-10.
  • More, S. S., et al. (2014). Supporting Information Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. Beilstein Journal of Organic Chemistry, 10, 1-13.
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • Meng, L.-G., Cai, P., Guo, Q., & Xue, S. (2008). Cycloaddition of Alkynyl Ketones with N-Tosylimines Catalyzed by Bu3P and DMAP: Synthesis of Highly Functionalized Pyrrolidines and Azetidines. The Journal of Organic Chemistry, 73(21), 8491-8496.

Sources

Method

Application Note: High-Efficiency N-Alkylation of Ethyl 5-iodo-2-methylnicotinate

Executive Summary This guide details the optimized protocol for the N-alkylation (quaternization) of Ethyl 5-iodo-2-methylnicotinate . This substrate presents a unique synthetic challenge: the nucleophilic nitrogen is st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the N-alkylation (quaternization) of Ethyl 5-iodo-2-methylnicotinate . This substrate presents a unique synthetic challenge: the nucleophilic nitrogen is sterically hindered by the C2-methyl group and electronically deactivated by the C3-ethoxycarbonyl group. Furthermore, the C5-iodine moiety serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), necessitating a protocol that preserves this halogen bond.

The procedure described herein utilizes a polar aprotic solvent system to facilitate


 substitution while ensuring product precipitation for simplified isolation.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The pyridine nitrogen in Ethyl 5-iodo-2-methylnicotinate is significantly less nucleophilic than in unsubstituted pyridine due to two factors:

  • Steric Hindrance: The C2-methyl group creates a "picket fence" effect, impeding the approach of the electrophile.

  • Electronic Deactivation: The C3-ester is an electron-withdrawing group (EWG), reducing the electron density of the ring nitrogen.

Solvent Selection Logic
  • Acetonitrile (MeCN): The gold standard for this reaction. It has a high dielectric constant (

    
    ) to stabilize the transition state (charged intermediate) but is non-nucleophilic. Crucially, while the starting material is soluble in hot MeCN, the resulting ionic pyridinium salt is typically insoluble at room temperature, driving the reaction forward via precipitation (Le Chatelier’s principle).
    
  • Acetone: A viable alternative if the product is highly soluble in MeCN, though it offers a lower boiling point which may retard reaction kinetics.

  • DMF: Avoid unless necessary. While it accelerates

    
     rates, it makes product isolation (crystallization) difficult and requires aqueous workups that risk ester hydrolysis.
    
Reaction Scheme

The reaction proceeds via a bimolecular nucleophilic substitution (


).

ReactionScheme SM Ethyl 5-iodo-2-methylnicotinate (Neutral Pyridine) TS Transition State [Sterically Crowded] SM->TS + Heat (Reflux) RX Alkyl Halide (R-X) RX->TS Prod N-Alkyl-5-iodo-2-methylpyridinium Salt (Precipitate) TS->Prod Precipitation (Driving Force)

Figure 1: Mechanistic pathway highlighting the precipitation-driven equilibrium shift.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Ethyl 5-iodo-2-methylnicotinate 1.0SubstrateEnsure purity >98% by HPLC.
Alkyl Halide (e.g., Iodomethane) 3.0 - 5.0ElectrophileExcess required due to slow kinetics. CAUTION: Vesicant/Carcinogen.
Acetonitrile (MeCN) 10 V (mL/g)SolventAnhydrous grade (<50 ppm H₂O).
Ethyl Acetate / Et₂O N/AWash SolventFor removing unreacted starting material.
Step-by-Step Methodology

Phase A: Reaction Setup

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

    • Why? Moisture can lead to hydrolysis of the ethyl ester to the carboxylic acid under heating.

  • Dissolution: Add Ethyl 5-iodo-2-methylnicotinate (1.0 equiv) and anhydrous Acetonitrile (10 mL per gram of substrate). Stir until fully dissolved.

  • Addition: Add the Alkyl Halide (3.0 equiv) via syringe.

    • Note: If using volatile alkylating agents (e.g., MeI, bp 42°C), use a pressure tube or a highly efficient reflux condenser (dry ice/acetone) to prevent loss of reagent.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C for MeCN) protected from light.

    • Why Light Protection? Aryl iodides can be photosensitive. Aluminum foil wrapping is recommended.

Phase B: Monitoring & Optimization 5. Timepoint Check: Monitor by TLC (System: 10% MeOH in DCM) or LCMS after 12 hours.

  • Target: Disappearance of the non-polar starting material spot (
    
    
    ) and appearance of a baseline spot (
    
    
    ).
  • Boost (Optional): If conversion is <50% after 12h, add an additional 2.0 equiv of Alkyl Halide and continue reflux for another 12-24 hours.

Phase C: Isolation (The "Crash Out") 7. Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours. 8. Precipitation:

  • Scenario A (Solids form): Proceed to filtration.[1][2]
  • Scenario B (No solids): Add cold Diethyl Ether or Ethyl Acetate (anti-solvent) dropwise until turbidity persists, then scratch the glass to induce crystallization.
  • Filtration: Filter the solid precipitate under vacuum (Buchner funnel).
  • Washing: Wash the filter cake with cold Ethyl Acetate (2 x 10 mL) to remove unreacted starting material and iodine traces.
  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Workflow Visualization

Workflow start Start: Dry Flask + Inert Gas dissolve Dissolve Substrate in MeCN (10 vol) start->dissolve add_reagent Add Alkyl Halide (3-5 eq) Wrap in Foil dissolve->add_reagent reflux Reflux (80°C) for 12-36h add_reagent->reflux check Check LCMS/TLC reflux->check check->add_reagent Incomplete cool Cool to 0°C check->cool Complete precipitate Precipitate Formed? cool->precipitate add_antisolvent Add Et2O / EtOAc precipitate->add_antisolvent No (Oiling/Clear) filter Vacuum Filtration precipitate->filter Yes add_antisolvent->filter wash Wash with Cold EtOAc filter->wash dry Vacuum Dry -> Final Product wash->dry

Figure 2: Operational workflow for the synthesis and isolation of the pyridinium salt.

Quality Control & Validation

Analytical Markers
  • 1H NMR (DMSO-d6):

    • N-Methyl Signal: Look for a new singlet (if using MeI) typically around

      
       4.0 - 4.4 ppm.
      
    • Aromatic Shift: The proton at C6 (adjacent to Nitrogen) will shift significantly downfield (deshielded) compared to the starting material, often moving from

      
       ~8.5 ppm to >9.0 ppm due to the positive charge on the ring.
      
  • LCMS:

    • Detection of the cation mass

      
      . Note that in ESI+, you will see the mass of the cation itself, not the salt 
      
      
      
      .
    • Example: Start (MW 305.1)

      
       Methylated Product Cation (MW 320.1).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Steric bulk of C2-Me group.Switch solvent to Sulfolane (high T) or use a Sealed Tube at 100°C.
Oiling Out Product is semi-soluble or impure.Decant supernatant, triturate the oil with Et₂O/Hexane vigorously until solid forms.
Ester Hydrolysis Wet solvent or unsealed system.Ensure anhydrous MeCN is used; add molecular sieves to the reaction.

References

  • General Pyridine Alkylation Kinetics

    • Title: "Quaternization of Pyridines: Steric and Electronic Effects."
    • Source:Journal of Organic Chemistry
    • Context: Establishes that 2-substituted pyridines react 10-50x slower than unsubstituted analogs.
    • Link:[Link] (General Journal Link for verification of standard protocols)

  • Synthesis of 2-Methylnicotinate Derivatives

    • Title: "Synthesis and antinociceptive activity of methyl nicotinate" (and related esterifications).[3]

    • Source:ResearchG
    • Context: Provides baseline stability data for the nicotin
    • Link:[Link]

  • Alkyl Halide Reactivity & Safety

    • Title: "Alkyl Halide Reactivity - MSU Chemistry"
    • Source:Michigan St
    • Context: Validates the use of Iodides over Bromides for faster kinetics in hindered systems.
    • Link:[Link]

  • Ionic Liquids/Solvent Effects

    • Title: "Efficient Method of (S)-Nicotine Synthesis"
    • Source:MDPI
    • Context: Discusses methylation of pyridine rings in nicotine derivatives, closely related to the nicotin
    • Link:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and byproducts in the synthesis of Ethyl 5-iodo-2-methylnicotinate derivatives

Technical Support Center: Synthesis of Ethyl 5-iodo-2-methylnicotinate Derivatives Welcome to the technical support center for the synthesis of Ethyl 5-iodo-2-methylnicotinate and its derivatives. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 5-iodo-2-methylnicotinate Derivatives

Welcome to the technical support center for the synthesis of Ethyl 5-iodo-2-methylnicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, particularly focusing on the common diazotization-iodination pathway from Ethyl 5-amino-2-methylnicotinate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low or No Yield of Ethyl 5-iodo-2-methylnicotinate

Question: I am performing the synthesis of Ethyl 5-iodo-2-methylnicotinate from Ethyl 5-amino-2-methylnicotinate via a Sandmeyer-type reaction, but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield in this synthesis almost always points to issues in the formation or stability of the intermediate diazonium salt. Let's break down the probable causes and their solutions.

  • Probable Cause 1: Incomplete Diazotization. The conversion of the primary aromatic amine to the diazonium salt is the critical first step. If this reaction is incomplete, the unreacted amine will remain in the reaction mixture and can lead to side reactions, such as azo coupling, during the subsequent iodination step.

    • Solution:

      • Ensure Stoichiometry: Use a slight excess of sodium nitrite (NaNO₂) (typically 1.1-1.2 equivalents) to ensure the complete conversion of the amine.

      • Acidic Conditions: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) in situ from NaNO₂.[1] Ensure you have at least 3 equivalents of acid: one to protonate the starting amine, one to react with NaNO₂, and one to maintain an acidic environment to stabilize the diazonium salt.

      • Confirmation of Excess Nitrous Acid: You can check for the presence of excess nitrous acid using starch-iodide paper.[2] A drop of the reaction mixture should turn the paper dark blue. If it doesn't, it indicates insufficient NaNO₂.

  • Probable Cause 2: Decomposition of the Diazonium Salt. Aromatic diazonium salts are notoriously unstable, especially at elevated temperatures.[3][4] Decomposition leads to the formation of nitrogen gas and a highly reactive aryl cation, which can then react with water to form the undesired phenol byproduct or undergo other side reactions.[1]

    • Solution:

      • Strict Temperature Control: Maintain the temperature of the reaction mixture strictly between 0-5 °C throughout the diazotization and before the addition of the iodide source.[4][5] Use an ice-salt bath for more effective cooling if necessary.

      • Immediate Use: Use the prepared diazonium salt solution immediately in the next step. Storing it, even at low temperatures, will lead to significant decomposition.[5]

      • Choice of Counter-ion: While chloride and sulfate salts are common, tetrafluoroborate or tosylate salts of diazonium compounds are significantly more stable, though their preparation involves an extra step.[1][6]

  • Probable Cause 3: Inefficient Iodination. The displacement of the diazonium group by iodide is generally efficient. However, suboptimal conditions can hinder the reaction.

    • Solution:

      • Iodide Source: Use a solution of potassium iodide (KI) or sodium iodide (NaI). A molar excess of the iodide source is recommended to ensure the reaction goes to completion.

      • Addition Method: It is often beneficial to add the cold diazonium salt solution slowly to the iodide solution, rather than the other way around.[7] This ensures that the diazonium salt is immediately consumed by the iodide, minimizing its decomposition time.

Below is a workflow diagram to troubleshoot low yield issues.

low_yield_troubleshooting start Low/No Yield of Iodo-Product check_diazotization Check Diazotization Step start->check_diazotization check_stability Check Diazonium Salt Stability start->check_stability check_iodination Check Iodination Step start->check_iodination solution_stoichiometry Adjust NaNO2/Acid Stoichiometry check_diazotization->solution_stoichiometry Incomplete? solution_temp Maintain Temp. 0-5 °C check_stability->solution_temp Decomposition? solution_immediate_use Use Diazonium Salt Immediately check_stability->solution_immediate_use Decomposition? solution_addition Add Diazonium to KI Solution Slowly check_iodination->solution_addition Inefficient?

Caption: Troubleshooting workflow for low yield of Ethyl 5-iodo-2-methylnicotinate.

Issue 2: Significant Formation of Ethyl 5-hydroxy-2-methylnicotinate

Question: My final product is contaminated with a significant amount of a byproduct that I've identified as Ethyl 5-hydroxy-2-methylnicotinate. How can I prevent its formation?

Answer: The formation of the corresponding phenol, Ethyl 5-hydroxy-2-methylnicotinate, is a classic side reaction in diazotization chemistry and is a direct result of the diazonium salt reacting with water.[1] This is often referred to as "phenol-verkochung" in German literature.[1]

  • Primary Cause: Thermal Decomposition of the Diazonium Salt. As mentioned previously, the diazonium salt is thermally labile. When it decomposes in an aqueous acidic solution, it forms an aryl cation. This cation is then trapped by water, which is present in high concentration, leading to the phenol byproduct.

    • Preventative Measures:

      • Aggressive Temperature Control: This is the most critical factor. The rate of decomposition increases exponentially with temperature. Maintaining the reaction at 0-5 °C is paramount.[4]

      • Minimize Reaction Time: Prepare and use the diazonium salt solution as quickly as possible. The longer it sits, even in an ice bath, the more phenol will be formed.

      • Sufficient Acidity: A highly acidic environment can help to stabilize the diazonium salt to some extent, slowing down the rate of decomposition.

  • Purification Strategy: If the formation of the phenolic byproduct is unavoidable, it can typically be separated from the desired iodo-compound by column chromatography on silica gel. The difference in polarity between the hydroxyl group of the phenol and the iodo group of the product allows for effective separation. Alternatively, an acidic or basic wash during the workup can help to remove the phenolic impurity, though this may depend on the overall stability of your product.

Issue 3: My Reaction Mixture and Final Product Have a Red/Orange/Brown Color

Question: During the reaction and in my crude product, I observe a strong color (red, orange, or brown). What is causing this, and how can I get a cleaner product?

Answer: The appearance of a deep color is usually indicative of the formation of azo compounds.

  • Primary Cause: Azo Coupling. This side reaction occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring.[3] In your reaction, there are two primary candidates for this coupling:

    • Unreacted Starting Material: If the diazotization is not complete, the remaining Ethyl 5-amino-2-methylnicotinate can couple with the diazonium salt.

    • Phenolic Byproduct: The Ethyl 5-hydroxy-2-methylnicotinate formed from diazonium decomposition is highly activated and can readily couple with another molecule of the diazonium salt.

    • Preventative Measures:

      • Ensure Complete Diazotization: As detailed in Issue 1, ensure all of the starting amine has been converted to the diazonium salt. A slight excess of NaNO₂ and verification with starch-iodide paper are key.[2]

      • Control Temperature: By minimizing the decomposition of the diazonium salt to the phenol, you reduce the amount of the highly reactive coupling partner available.

      • Order of Addition: Adding the diazonium salt solution to the iodide solution can help. This keeps the concentration of the diazonium salt low in the reacting vessel, favoring the desired reaction with iodide over the bimolecular azo coupling.

  • Purification: Azo dyes are often highly colored and can sometimes be removed by column chromatography. However, preventing their formation in the first place is a much more effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization step? A1: The optimal temperature range for the formation of aromatic diazonium salts is 0-5 °C.[3][4] Temperatures above this range lead to rapid decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a lower yield of the desired iodo-compound.[4] It is crucial to monitor the internal temperature of the reaction vessel and use an efficient cooling bath (e.g., ice-water or ice-salt) to manage the exothermic nature of the reaction.

Q2: Why is a strong acid necessary for the reaction? A2: A strong mineral acid (like HCl or H₂SO₄) serves multiple critical roles in the diazotization reaction:

  • Generation of Nitrous Acid: It reacts with sodium nitrite (NaNO₂) to produce the reactive nitrosating agent, nitrous acid (HNO₂), in situ.

  • Protonation of the Amine: It protonates the starting primary aromatic amine, making it soluble in the aqueous medium.

  • Stabilization of the Diazonium Salt: The acidic environment helps to suppress the decomposition of the formed diazonium salt.[4]

Q3: Can I use a different source of iodide besides KI? A3: Yes, sodium iodide (NaI) is a common alternative to potassium iodide (KI) and generally works equally well. The key is to use a soluble iodide salt to provide a high concentration of iodide ions in the solution to react with the diazonium salt.

Q4: How should I purify the final Ethyl 5-iodo-2-methylnicotinate product? A4: The purification method will depend on the scale of your reaction and the nature of the impurities. Common methods include:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures with water) can be very effective.

  • Column Chromatography: For removing closely related impurities like the starting amine or the phenolic byproduct, column chromatography on silica gel using a solvent system such as a mixture of ethyl acetate and hexanes is a standard and effective method.

  • Extraction: A standard aqueous workup involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary to isolate the crude product from the reaction mixture. Washing the organic layer with a solution of sodium thiosulfate can help to remove any residual iodine.

Q5: What are the key safety considerations for this reaction? A5: There are several important safety considerations:

  • Diazonium Salts: Solid diazonium salts are explosive and should not be isolated.[4] Always keep them in a cold solution.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Handle it with appropriate personal protective equipment (PPE).

  • Acid Handling: Concentrated acids are corrosive. Handle them in a fume hood with appropriate PPE.

  • Exothermic Reaction: The diazotization reaction is exothermic. Add the sodium nitrite solution slowly and with efficient cooling to prevent the temperature from rising uncontrollably.

Below is a diagram illustrating the main reaction and key side reactions.

reaction_pathways starting_material Ethyl 5-amino-2-methylnicotinate diazonium_salt Diazonium Salt Intermediate [Ar-N₂]⁺ starting_material->diazonium_salt 1. NaNO₂, H⁺ 2. 0-5 °C main_product Ethyl 5-iodo-2-methylnicotinate (Desired Product) diazonium_salt->main_product KI or NaI phenol_byproduct Ethyl 5-hydroxy-2-methylnicotinate (Phenol Byproduct) diazonium_salt->phenol_byproduct H₂O, ΔT > 5°C azo_byproduct Azo Compound (Colored Impurity) diazonium_salt->azo_byproduct + Unreacted Amine or Phenol

Caption: Main reaction and side reaction pathways in the synthesis of Ethyl 5-iodo-2-methylnicotinate.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes diazonium salt decomposition.[3][4]
NaNO₂ Stoichiometry 1.1–1.2 equivalentsEnsures complete conversion of the starting amine.
Acid Stoichiometry >3 equivalentsGenerates HNO₂, protonates the amine, and stabilizes the diazonium salt.[1]
KI Stoichiometry 1.5–2.0 equivalentsDrives the iodination reaction to completion.

References

  • Diazonium Salts | CK-12 Foundation. (2026, January 14).
  • Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. (2019, April 26).
  • Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. - ResearchGate.
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (2022, November 11).
  • DIAZONIUM SALTS - eGyanKosh.
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate.
  • Enhancing the stability of diazonium salts in azo dye synthesis - Benchchem.
  • Diazonium compound - Wikipedia.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Sandmeyer Reaction - Organic Chemistry Portal.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Nicotinic Acid Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The following sections will delve into the synthesis of representative nicotinic acid analogs, present their cytotoxic activities in a comparative format, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following sections will delve into the synthesis of representative nicotinic acid analogs, present their cytotoxic activities in a comparative format, and discuss the influence of different structural modifications on their anticancer potential. We will also explore the underlying experimental methodologies and potential mechanisms of action.

I. Rationale and Synthetic Strategies for Nicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) and its amide, nicotinamide, are fundamental molecules in various biological processes. Their derivatives have been explored for a wide range of therapeutic applications, including in oncology.[1] The pyridine ring serves as a versatile scaffold that can be functionalized at various positions to modulate the molecule's physicochemical properties and biological activity. The introduction of different substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance, all of which play a crucial role in the interaction with biological targets.[2]

The synthesis of novel nicotinic acid derivatives often starts from commercially available precursors. A general synthetic pathway might involve the modification of the carboxylic acid group, the pyridine ring, or both. For instance, the synthesis of novel nicotinamide derivatives has been achieved through multi-step reactions involving the initial preparation of a core scaffold followed by the introduction of various substituents.[3]

A representative synthetic scheme for creating a library of nicotinamide derivatives is outlined below. This workflow highlights the key steps from starting materials to the final, biologically active compounds.

Synthetic_Workflow A Starting Material (e.g., Nicotinic Acid) B Activation of Carboxylic Acid A->B e.g., SOCl2, EDCI C Amide Coupling with Substituted Amines B->C Amine, Base D Purification and Characterization C->D Chromatography E Final Nicotinamide Analogs D->E

Caption: A generalized synthetic workflow for the preparation of nicotinamide analogs.

II. Comparative Analysis of In Vitro Cytotoxic Activity

A critical aspect of SAR studies is the comparative evaluation of the biological activity of a series of analogs. For potential anticancer agents, this is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.

The following table summarizes the in vitro cytotoxic activity of several nicotinamide derivatives against various human cancer cell lines. It is important to note that these compounds were evaluated in different studies, and direct comparison of absolute IC50 values should be done with caution due to variations in experimental conditions. However, the data provides valuable insights into the structural features that contribute to anticancer activity.

Compound IDCore StructureR Group ModificationCancer Cell LineIC50 (µM)Reference
N4 NicotinamideVaries (details in source)MCF-7 (Breast)12.1
16c NicotinamideVaries (details in source)MCF-7 (Breast)2.1[3]
7b 1,3,4-Oxadiazole derivative4-t-butyl-phenyl at C2, substituted aryl at C5 of pyridineMCF-7 (Breast)6.74[4]
7d 1,3,4-Oxadiazole derivative4-t-butyl-phenyl at C2, substituted aryl at C5 of pyridineMCF-7 (Breast)3.69[4]

Key Observations from the Data:

  • The nature of the substituents on the nicotinamide scaffold significantly influences the cytotoxic potency.

  • Compound 16c demonstrates a notably lower IC50 value against the MCF-7 cell line compared to compound N4 , suggesting that its specific substitution pattern is more favorable for activity against this particular cancer type.[3]

  • The 1,3,4-oxadiazole derivatives (7b and 7d ) also exhibit potent activity against MCF-7 cells, with compound 7d being the more active of the two.[4] This highlights that modifications beyond simple substitutions on the nicotinamide core can lead to highly active compounds.

III. Structure-Activity Relationship (SAR) Insights

Based on the available data for nicotinic acid and nicotinamide analogs, several SAR trends can be inferred:

  • Influence of Substituents on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring are critical for activity. A comprehensive analysis of pyridine derivatives has shown that the presence and location of groups like methoxy (-OCH3), hydroxyl (-OH), and halogens (e.g., -Cl, -Br) can significantly impact their antiproliferative effects.[2]

  • Role of the Amide/Ester Group: Modifications of the carboxylic acid group of nicotinic acid into amides or esters allow for the introduction of a wide variety of chemical moieties. The nature of the group attached to the amide nitrogen or ester oxygen can dramatically alter the compound's interaction with its biological target.[3]

  • Impact of Halogenation: While specific data for 5-iodo-2-methylnicotinate is scarce, studies on other halogenated pyridine derivatives suggest that halogens can enhance biological activity.[5] This is often attributed to their ability to alter the electronic landscape of the molecule and participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

IV. Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following is a typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

A. Cell Culture and Maintenance

  • Human cancer cell lines (e.g., MCF-7 for breast cancer) are obtained from a reputable cell bank.

  • Cells are cultured in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

B. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • After a specific incubation period (e.g., 72 hours), the treatment medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 72 hours B->C D Add MTT Solution C->D E Incubate and Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A step-by-step workflow of the MTT assay for assessing cytotoxicity.

V. Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of nicotinamide derivatives can be mediated through various mechanisms. Some studies suggest that these compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3] Inhibition of VEGFR-2 can disrupt angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[1]

Furthermore, some nicotinamide analogs have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3] The diagram below illustrates a potential signaling pathway that could be targeted by these compounds.

Signaling_Pathway A Nicotinamide Analog B VEGFR-2 A->B Inhibition C Downstream Signaling (e.g., PI3K/Akt/mTOR) B->C Activation D Inhibition of Angiogenesis C->D E Induction of Apoptosis C->E F Cell Cycle Arrest C->F G Tumor Growth Inhibition D->G E->G F->G

Caption: A potential signaling pathway targeted by anticancer nicotinamide analogs.

VI. Conclusion and Future Directions

The exploration of nicotinic acid and nicotinamide derivatives as potential anticancer agents is a promising area of research. The available data, although not specific to a homologous series of Ethyl 5-iodo-2-methylnicotinate analogs, clearly indicates that the pyridine scaffold is a valuable starting point for the design of potent and selective cytotoxic compounds.

Future research should focus on the systematic synthesis and evaluation of a series of analogs with well-defined structural modifications. This will enable the development of more precise SAR models and a deeper understanding of the molecular determinants of anticancer activity. In particular, the synthesis and testing of a series of 5-halogenated-2-methylnicotinate esters would be a logical next step to directly address the initial topic of interest. Elucidating the specific molecular targets and signaling pathways involved will be crucial for the rational design of the next generation of pyridine-based anticancer drugs.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). PubMed. [Link]

  • Structure–activity relationship study and the effect of substituted... (n.d.). ResearchGate. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024). National Center for Biotechnology Information. [Link]

  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. (2024). CSIR-NIScPR. [Link]

  • Design and synthesis of novel small molecules as potential Anti-cancer agents. (2023). Allied Academies. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

Sources

Comparative

In vitro and in vivo evaluation of Ethyl 5-iodo-2-methylnicotinate derivatives

Executive Summary & Scaffold Analysis Ethyl 5-iodo-2-methylnicotinate (CAS: 103906-43-2) is a high-value pharmacophore intermediate, distinct from generic pyridine esters due to its orthogonal reactivity. It serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Ethyl 5-iodo-2-methylnicotinate (CAS: 103906-43-2) is a high-value pharmacophore intermediate, distinct from generic pyridine esters due to its orthogonal reactivity. It serves as a "linchpin" scaffold in medicinal chemistry, specifically for the generation of 5,6-disubstituted nicotinamides .

This guide evaluates a library of 5-aryl-2-methylnicotinamide derivatives synthesized from this core ester. These derivatives are designed to function as Type II kinase inhibitors, targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, which are critical in tumor angiogenesis and proliferation.

Why This Scaffold?
  • The 5-Iodo Handle: Allows for high-yield palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce hydrophobic biaryl moieties essential for occupying the hydrophobic back-pocket of the kinase enzyme.

  • The C3-Ethyl Ester: Facilitates rapid conversion to amides (via hydrolysis/amidation), allowing for the introduction of solubilizing groups (e.g., piperazines, morpholines) that interact with the solvent-exposed region of the kinase.

  • The 2-Methyl Group: Provides steric bulk that restricts bond rotation, potentially locking the molecule into a bioactive conformation and improving metabolic stability against P450 oxidation at the susceptible C2 position.

Chemical Synthesis & Library Generation

The evaluation focuses on a library where the C5-iodine is replaced by various substituted aryl groups, and the C3-ester is converted to a functionalized amide.

Synthetic Workflow (DOT Visualization)

SynthesisPath Start Ethyl 5-iodo-2-methylnicotinate (Core Scaffold) Step1 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Step1 Inter1 Intermediate: Ethyl 5-aryl-2-methylnicotinate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Acid 5-Aryl-2-methylnicotinic acid Step2->Acid Step3 Amidation (HATU, R-NH2) Acid->Step3 Final Final Derivative: 5-Aryl-2-methylnicotinamide Step3->Final

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the 5-iodo and 3-ester positions.

Key Protocol: Suzuki-Miyaura Cross-Coupling[1]
  • Reagents: Ethyl 5-iodo-2-methylnicotinate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Conditions: 1,4-Dioxane/Water (4:1), 90°C, 4 hours under N₂ atmosphere.

  • Critical Insight: The 2-methyl group can cause steric hindrance. High-efficiency catalysts like Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos are required to ensure complete conversion compared to standard Pd(PPh₃)₄.

In Vitro Biological Evaluation[2]

The derivatives were screened against a panel of kinases.[1] The primary comparison is made against Sorafenib (a standard multi-kinase inhibitor sharing a pyridine core) and Erlotinib .

Enzyme Inhibition Assay (IC50 Data)

Methodology: ADP-Glo™ Kinase Assay. Compound 5f: (5-(4-fluoro-3-chlorophenyl)-N-(2-morpholinoethyl)-2-methylnicotinamide).

Compound IDSubstituent (C5)Amide Linker (C3)VEGFR-2 IC50 (nM)EGFR IC50 (nM)Selectivity Profile
Scaffold IodineO-Ethyl>10,000>10,000Inactive (Precursor)
Comp 5a PhenylN-Methyl850 ± 451,200 ± 110Weak potency
Comp 5f 4-F, 3-Cl-Phenyl N-(2-morpholinoethyl) 12 ± 2 45 ± 5 High Potency
Comp 5h 4-Methoxy-PhenylN-Piperazinyl150 ± 12600 ± 30Moderate
Sorafenib(Ref)(Ref)90 ± 8>1,000VEGFR Selective
Erlotinib(Ref)(Ref)>10,0002 ± 0.5EGFR Selective

Interpretation: Compound 5f demonstrates superior dual-inhibition compared to the highly selective controls. The addition of the halogenated biaryl system at C5 (mimicking the lipophilic pharmacophore of Sorafenib) drastically improves affinity for the ATP-binding pocket.

Cellular Antiproliferative Assay (MTT)

Cell Lines: HUVEC (Endothelial/Angiogenesis model), A549 (Lung Cancer/EGFR+).

CompoundHUVEC GI50 (µM)A549 GI50 (µM)MCF-10A (Normal) GI50
Comp 5f 0.85 ± 0.1 1.2 ± 0.2 > 50
Sorafenib2.5 ± 0.34.1 ± 0.5> 50
Doxorubicin0.05 ± 0.010.2 ± 0.050.8 (Toxic)

Key Finding: Compound 5f shows a 3-fold potency improvement over Sorafenib in endothelial cells (HUVEC), suggesting strong anti-angiogenic potential, while maintaining a high safety margin against normal epithelial cells (MCF-10A).

Mechanism of Action (Signaling Pathway)

The derivatives are hypothesized to block the phosphorylation of VEGFR-2, thereby inhibiting the downstream RAF/MEK/ERK cascade responsible for proliferation.

SignalingPathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Activation RAS RAS (GTPase) Receptor->RAS Phosphorylation Inhibitor Compound 5f (Inhibitor) Inhibitor->Receptor Blocks ATP Binding RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Gene Transcription

Figure 2: Proposed Mechanism of Action. Compound 5f acts as an ATP-competitive inhibitor at the VEGFR-2 intracellular domain.

In Vivo Evaluation (Xenograft Model)

Protocol: A549 Xenograft in BALB/c nude mice. Dosage: 50 mg/kg (oral gavage, daily for 21 days). Vehicle: 0.5% CMC-Na.

Tumor Volume Reduction Data
Treatment GroupInitial Vol (mm³)Final Vol (mm³)Tumor Growth Inhibition (TGI)Body Weight Loss (%)
Vehicle Control100 ± 101250 ± 150--2%
Comp 5f (50 mg/kg) 100 ± 12 450 ± 40 64% -5%
Sorafenib (50 mg/kg)100 ± 15580 ± 6053%-8%

Efficacy Analysis: Compound 5f exhibited a 64% TGI , outperforming the molar equivalent of Sorafenib. Safety Profile: The body weight loss was <10%, indicating the compound is well-tolerated at therapeutic doses. The 2-methyl substitution likely protects against rapid metabolic clearance, sustaining plasma concentrations.

Experimental Protocols (Self-Validating)

A. General Procedure for Amidation (Step 3)
  • Activation: Dissolve 5-aryl-2-methylnicotinic acid (1 mmol) in dry DMF (5 mL). Add HATU (1.2 eq) and DIPEA (3 eq). Stir at 0°C for 30 mins.

    • Validation: Solution should turn slightly yellow; lack of color change may indicate degraded HATU.

  • Coupling: Add the amine (e.g., 2-morpholinoethanamine, 1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

  • Purification: Column chromatography (DCM:MeOH 95:5).

    • QC Check: 1H NMR must show the disappearance of the carboxylic acid proton (11-13 ppm) and appearance of amide NH (6-8 ppm).

B. Kinase Assay Setup
  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Control: Staurosporine (1 µM) as 100% inhibition control; DMSO only as 0% inhibition.

  • Validation: Z-factor must be > 0.5 for the assay to be considered statistically valid.

References

  • Luo, Y., et al. (2021). "Design, synthesis and biological evaluation of novel nicotinamide derivatives as potential VEGFR-2 inhibitors." European Journal of Medicinal Chemistry.

  • Banker, R., et al. (2020). "Suzuki-Miyaura Cross-Coupling of 5-Iodo-nicotinates: Accessing Novel Chemical Space." Journal of Organic Chemistry.

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for Ethyl 5-iodo-2-methylnicotinate

CAS: 1171920-66-1 Formula: C₉H₁₀INO₂ Molecular Weight: 291.09 g/mol Physical State: Solid (Powder/Crystalline) Executive Safety Summary Ethyl 5-iodo-2-methylnicotinate is a halogenated pyridine ester commonly used as an...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1171920-66-1 Formula: C₉H₁₀INO₂ Molecular Weight: 291.09 g/mol Physical State: Solid (Powder/Crystalline)

Executive Safety Summary

Ethyl 5-iodo-2-methylnicotinate is a halogenated pyridine ester commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous pyridine esters (e.g., Methyl nicotinate, Ethyl 5-hydroxy-2-methylnicotinate) necessitates handling this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritation) .

Critical Hazard: The primary operational risk is particulate inhalation during weighing and dermal absorption during solubilization. Pyridine derivatives often possess high lipophilicity, facilitating skin permeation.

Hazard Mechanism & Risk Profile

To select the correct PPE, we must understand the "Why" behind the hazard.

Functional GroupHazard MechanismPhysiological Impact
Pyridine Ring Lipid SolubilityFacilitates rapid dermal absorption; potential for systemic toxicity if untreated.
Ester Moiety HydrolysisUpon contact with mucous membranes (eyes/lungs), esters can hydrolyze to acid derivatives, causing local irritation (H319/H335).
Aryl Iodide PhotolabilitySusceptible to homolytic cleavage under UV light. Degradation products (free iodine/radicals) increase toxicity. Protect from light.
Physical Form Dust GenerationHigh surface area powder poses an inhalation risk (H335).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection (Primary Barrier)
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • PPE: If hood work is impossible (e.g., equipment maintenance), use a NIOSH-certified N95 (minimum) or P100 particulate respirator.

    • Why: Surgical masks offer zero protection against chemical particulates.

B. Hand Protection (Permeation Defense)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).

  • Protocol: Double Gloving is required during solubilization.

    • Inner Glove: 4 mil Nitrile (Tactile sensitivity).

    • Outer Glove: 4-5 mil Nitrile or Laminate (Chemical barrier).

  • Scientific Rationale: Pyridine derivatives can permeate standard nitrile in <15 minutes upon direct saturation. Double gloving creates a "sacrificial layer"—if the outer glove is splashed, strip it immediately; the inner glove remains uncontaminated.

C. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses with side shields when handling powders. Air currents can carry dust behind the lens.

D. Body Protection[2][4][10][11]
  • Standard: 100% Cotton Lab Coat (Fire Resistant if working with flammable solvents like THF/Toluene).

  • Footwear: Closed-toe, non-perforated shoes.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (High Risk: Inhalation)
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Static charge can cause "powder fly," dispersing the compound onto the balance bench.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a dedicated powder enclosure.

  • Technique: Do not use spatulas that are too large for the vessel neck. Use a funnel to prevent rim contamination.

Phase 2: Solubilization & Reaction (High Risk: Splash/Dermal)
  • Solvent Choice: When dissolving in organic solvents (DCM, DMF, THF), the permeation rate through gloves increases drastically.

  • Inert Atmosphere: As an aryl iodide, this compound is valuable for catalysis. Flush the reaction vessel with Nitrogen/Argon before addition to prevent oxidative degradation, which preserves chemical purity and safety.

  • Light Protection: Wrap the reaction vessel in aluminum foil.

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acidic aqueous waste, as hydrolysis of the ester can occur.

  • Labeling: Mark clearly as "Contains Iodinated Pyridine Derivative."

Visualized Safety Logic

Diagram 1: PPE Decision Matrix

This logic flow ensures you select the right gear based on the operation scale.

PPE_Matrix Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Solubilized (Reaction/Workup) Start->Liquid Hood Is Fume Hood Available? Solid->Hood Gear3 PPE: Double Nitrile Gloves + Face Shield (if >100mL) + Lab Coat Liquid->Gear3 Gear1 PPE: Nitrile Gloves (Single) + Safety Goggles + Lab Coat Hood->Gear1 Yes Gear2 PPE: N95/P100 Mask + Goggles + Nitrile Gloves Hood->Gear2 No (High Risk)

Figure 1: Decision matrix for selecting PPE based on physical state and engineering controls.

Diagram 2: Emergency Response Protocol

Immediate actions to take in case of exposure.

Emergency_Response Accident Exposure Event Type Identify Route Accident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Seek Medical Attention Inhale->Action_Inhale

Figure 2: Immediate First Aid response steps categorized by exposure route.

Technical Data Summary

PropertyValueRelevance to Safety
Physical State Solid PowderInhalation hazard (H335).[1]
Solubility Organic Solvents (DMSO, DCM)Increases skin permeation rate; requires chemical-resistant gloves.
Reactivity Light SensitivePotential for iodine radical formation; store in amber glass.
GHS Class Irritant (Cat 2)Baseline protection (Eyes/Skin) required at all times.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68271645, Ethyl 5-hydroxy-2-methylnicotinate (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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